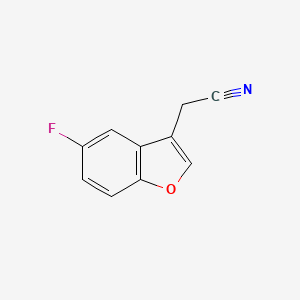

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1-benzofuran-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIQOFFSZZKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document details its fundamental molecular properties, outlines a plausible synthetic pathway with mechanistic insights, and explores its potential applications in drug discovery, grounded in the broader context of fluorinated benzofurans' pharmacological activities. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Properties

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a substituted benzofuran nitrile. The incorporation of a fluorine atom and a nitrile group onto the benzofuran scaffold imparts unique physicochemical properties that are highly relevant for its potential as a drug candidate or a key intermediate in pharmaceutical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO | Calculated |

| Molecular Weight | 175.16 g/mol | Calculated |

| CAS Number | 252978-99-7 | [1] |

The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the molecule.[2] The nitrile group is a versatile functional handle that can be further elaborated into various other functionalities, making it a valuable synthon in medicinal chemistry.

Synthesis and Mechanistic Considerations

The synthesis of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile can be approached through several established methods for benzofuran ring formation. A common and effective strategy involves the cyclization of appropriately substituted phenols. Below is a detailed, step-by-step protocol for a plausible synthetic route, with an emphasis on the rationale behind the chosen reagents and conditions.

Experimental Protocol: Synthesis of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

Step 1: O-Alkylation of 4-Fluorophenol

-

To a solution of 4-fluorophenol in a suitable polar aprotic solvent such as acetone or acetonitrile, add a slight excess of a base, typically potassium carbonate (K₂CO₃). The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack.

-

To this mixture, add chloroacetonitrile (ClCH₂CN) dropwise at room temperature. Chloroacetonitrile serves as the electrophile.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the Williamson ether synthesis.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude O-alkylated product, 2-(4-fluorophenoxy)acetonitrile.

Step 2: Intramolecular Cyclization to form the Benzofuran Ring

-

The crude 2-(4-fluorophenoxy)acetonitrile is then subjected to a cyclization reaction. A strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in a suitable solvent like ethanol or tetrahydrofuran (THF) is typically employed. The strong base is required to deprotonate the α-carbon of the acetonitrile, generating a carbanion.

-

This carbanion then acts as a nucleophile, attacking the ortho-position of the phenyl ring in an intramolecular fashion, leading to the formation of the benzofuran ring system.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization.

-

After the reaction is complete, it is quenched with a weak acid (e.g., ammonium chloride solution) and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude product, 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, is then purified by column chromatography on silica gel.

This synthetic approach is logical as it builds the core benzofuran structure from readily available starting materials in a two-step sequence. The choice of reagents and reaction conditions is guided by established principles of organic synthesis for forming ether linkages and subsequent intramolecular cyclizations.

Visualizing the Synthesis Pathway

Caption: Plausible synthetic pathway for 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile.

Characterization and Analytical Data

The structural confirmation of the synthesized 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile would be achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule. The presence and position of the fluorine atom would be evident from the characteristic coupling patterns in both spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental composition and molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2250 cm⁻¹ and for the aromatic C-F bond.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[3] The introduction of a fluorine atom can further enhance the pharmacological profile of these molecules.

Fluorinated benzofuran derivatives have demonstrated a variety of promising biological activities, including:

-

Anticancer Activity: The presence of halogens, including fluorine, on the benzofuran ring has been shown to significantly increase anticancer activities.[4] Fluorinated benzofurans can act as anti-inflammatory agents, which is a promising therapeutic strategy in cancers associated with chronic inflammation.[2]

-

Anti-inflammatory Activity: Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to be potent anti-inflammatory agents.[2]

-

Antimicrobial and Antifungal Activity: The benzofuran nucleus is a key component in many compounds with antimicrobial and antifungal properties.

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in these areas. The nitrile group can be readily converted to other functional groups such as carboxylic acids, amides, or tetrazoles, allowing for the exploration of a diverse chemical space in the search for new drug candidates.

Conclusion

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a molecule with significant potential in the field of medicinal chemistry. Its core properties, including a molecular formula of C₁₀H₆FNO and a molecular weight of 175.16 g/mol , combined with a plausible and efficient synthetic route, make it an attractive target for further investigation. The established pharmacological importance of the fluorinated benzofuran scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their drug discovery programs.

References

-

Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10391. [Link]

-

Fares, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2149. [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

PrepChem. (n.d.). Synthesis of benzofuran-5-acetonitrile. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). Acetonitrile, fluoro-. Retrieved February 12, 2026, from [Link]

- Asif, M. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Research in Pharmaceutical and Nano Sciences, 4(5), 314-328.

Sources

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Benzofuran-3-Acetonitrile Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold frequently found in biologically active natural products and synthetic compounds, granting it a "privileged" status in medicinal chemistry.[1][2][3][4] When functionalized at the 3-position with an acetonitrile moiety, this core structure gives rise to a class of derivatives with significant therapeutic potential across diverse disease areas. The nitrile group acts as a potent hydrogen bond acceptor and a versatile synthetic handle, enabling the exploration of a vast chemical space. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of benzofuran-3-acetonitrile derivatives. It details their emergence as potent inhibitors of key cellular targets in oncology and neurodegenerative disorders, offering detailed experimental protocols and future perspectives for their development as next-generation therapeutics.

The Benzofuran-3-Acetonitrile Core: Structural Significance and Synthetic Rationale

The fusion of a benzene ring with a furan ring creates the benzofuran scaffold, a planar, aromatic system that serves as an excellent anchor for interacting with biological macromolecules.[5][6] The introduction of a CH₂CN (acetonitrile) group at the C-3 position is a critical design element.

Why the 3-Acetonitrile Moiety is Key:

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for carbonyl groups, participating in crucial hydrogen bonding interactions with enzyme active sites.

-

Metabolic Stability: The carbon-nitrile triple bond is generally stable to metabolic degradation, improving the pharmacokinetic profile of drug candidates.

-

Synthetic Versatility: The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a wide array of secondary derivatives for structure-activity relationship (SAR) studies.

-

Modulator of Physicochemical Properties: It influences the molecule's polarity and electronic distribution, which is crucial for cell permeability and target engagement.

Synthetic Pathways: From Classical Reactions to Modern Catalysis

The synthesis of the benzofuran-3-acetonitrile core can be achieved through various strategies. While classical methods exist, modern catalytic approaches offer superior efficiency, yield, and functional group tolerance.

A prominent and efficient strategy involves the palladium-catalyzed reaction between an aryl boronic acid and a 2-(2-formylphenoxy) acetonitrile derivative.[7][8] This approach allows for the convergent assembly of the core structure from readily available starting materials.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. mdpi.com [mdpi.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 5-Fluorobenzofuran-3-Acetonitrile

Topic: Solubility Profile and Solvent Selection for 5-Fluorobenzofuran-3-Acetonitrile Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Process Chemists, Analytical Scientists, and R&D Researchers.

Executive Summary

5-Fluorobenzofuran-3-acetonitrile (CAS 42787-81-9) is a critical heterocyclic building block, frequently utilized in the synthesis of serotonergic modulators and polycyclic pharmaceutical intermediates. Its structural duality—comprising a lipophilic, fluorinated benzofuran core and a polarizable acetonitrile side chain—creates a unique solubility profile that challenges standard purification protocols.

This guide provides a definitive analysis of its solubility landscape, offering rational solvent selection strategies for reaction optimization, extraction, and recrystallization. It moves beyond static data to provide a self-validating methodology for solubility determination in the absence of literature values.

Physicochemical Characterization

To predict solubility behavior, we must first deconstruct the molecular architecture of the solute.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Fluorinated Benzofuran + Acetonitrile | Mixed lipophilic/polar character. |

| Molecular Weight | ~175.16 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Fluorine Substituent (C5) | High Electronegativity | Increases lipophilicity (C-F bond) and lattice energy; reduces water solubility compared to non-fluorinated analogs. |

| Nitrile Group (C3) | Dipole Moment (~3.9 D) | Enables solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions. |

| LogP (Predicted) | ~2.0 – 2.5 | Indicates preference for organic phases over aqueous media. |

The Solubility Landscape

The solubility of 5-fluorobenzofuran-3-acetonitrile is governed by the "Like Dissolves Like" principle, modified by the specific interactions of the fluorine atom. The fluorine atom acts as a weak hydrogen bond acceptor but significantly increases the hydrophobicity of the aromatic ring.

A. Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Strong dispersion forces and dipole interactions stabilize the aromatic core. Ideal for extraction. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the nitrile side chain disrupt the crystal lattice. |

| Esters & Ethers | Ethyl Acetate, THF, MTBE | Good to Moderate | Hydrogen bonding (acceptor) capability of the solvent interacts with the pi-system; effective for process intermediates. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Low at RT / High at Reflux. The hydrophobic fluoro-benzofuran core resists dissolution in cold alcohols, making these ideal for recrystallization . |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor / Insoluble | Lack of polar interactions; insufficient energy to overcome crystal lattice forces. Used as antisolvents . |

| Aqueous Media | Water, Buffers (pH 2-10) | Insoluble | The hydrophobic effect dominates. The nitrile group is insufficiently polar to drag the benzofuran core into the aqueous phase. |

B. Thermodynamic Insight: The Fluorine Effect

The introduction of the fluorine atom at the C5 position alters the solvation thermodynamics. Unlike a hydroxyl or amino group, the fluorine atom does not significantly enhance water solubility. Instead, the strong C-F bond creates a dense region of electron density that repels polar protic solvents (like water) while enhancing affinity for halogenated solvents (DCM) due to polarizability matching.

Experimental Protocols

Since batch-to-batch variations in purity (95% vs. 99%) can alter saturation points, relying on static literature values is risky. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Standard)

Use this workflow to generate precise solubility data (mg/mL) for your specific batch.

-

Preparation: Weigh approx. 100 mg of 5-fluorobenzofuran-3-acetonitrile into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

-

Observation:

-

If dissolved immediately (<200 µL), solubility is >500 mg/mL .

-

If undissolved after 2 mL, proceed to equilibration.

-

-

Equilibration: Cap the vial and stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under vacuum.

-

Calculation:

Protocol B: Recrystallization Strategy (Purification)

Based on the solubility differential between hot and cold polar protic solvents.

-

Primary Solvent: Ethanol or Methanol (Soluble at reflux, sparingly soluble at RT).

-

Antisolvent (Optional): Water or Hexane.

Step-by-Step:

-

Dissolve crude 5-fluorobenzofuran-3-acetonitrile in the minimum amount of boiling Ethanol.

-

Perform a hot filtration if insoluble particulates (inorganic salts) are present.

-

Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.

-

Critical Step: If oiling out occurs (common with fluorinated aromatics), reheat and add a seed crystal, or add 5-10% volume of Hexane to lower the dielectric constant slightly.

-

Cool further to 0-4°C to maximize yield.

-

Filter the white/off-white crystals and wash with cold Hexane.

Visualization of Workflows

Diagram 1: Solubility Screening Logic

This decision tree guides the researcher through selecting the correct solvent based on the operational goal (Reaction vs. Extraction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements, leveraging the physicochemical properties of the fluorobenzofuran scaffold.

Diagram 2: Recrystallization Mechanism

Visualizing the thermodynamic shift required to purify the compound.

Caption: Thermodynamic workflow for the purification of 5-fluorobenzofuran-3-acetonitrile via thermal shift recrystallization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918314, Vilazodone (Structural Context). Retrieved from [Link]

-

Fisher Scientific. Benzo[b]furan-3-acetonitrile Safety Data Sheet & Properties. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzeneacetonitrile, 4-fluoro- (Analogous Solubility Data). Retrieved from [Link]

Technical Guide: Biological Activity & Therapeutic Potential of 5-Fluoro-Benzofuran-3-yl Derivatives

Executive Summary

This technical guide analyzes the pharmacophore 5-fluoro-benzofuran-3-yl , a privileged scaffold in modern medicinal chemistry. While the benzofuran core is ubiquitous in natural products, the introduction of a fluorine atom at the C5 position and functionalization at the C3 position significantly alters physicochemical properties, enhancing metabolic stability, lipophilicity, and ligand-target binding affinity. This guide details the structure-activity relationships (SAR), synthesis protocols, and validated biological assays (Anticancer and Antimicrobial) for researchers developing next-generation therapeutics.

Rationale & Medicinal Chemistry

The 5-fluoro-benzofuran-3-yl moiety is not merely a structural variation; it is a strategic design choice driven by bioisosterism and metabolic protection.

The "Fluorine Effect" at C5

-

Metabolic Blockade: The C5 position of the benzofuran ring is electronically susceptible to cytochrome P450-mediated hydroxylation (para to the ether oxygen). Substituting Hydrogen with Fluorine (

bond energy -

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the

of proximal functional groups at C3, often improving hydrogen bond donor/acceptor capability in the active site.

The C3 Vector

The C3 position serves as the primary vector for diversification. Derivatives typically feature hydrazone (

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the "Anatomy of Activity" for this scaffold.

Figure 1: SAR Logic of 5-fluoro-benzofuran-3-yl derivatives highlighting metabolic and binding features.

Therapeutic Applications

Anticancer Activity

Recent studies (2024-2026) highlight the efficacy of 5-fluoro-benzofuran-3-yl hydrazones against lung (A549), colorectal (HCT116), and breast (MCF-7) cancer lines.

-

Mechanism of Action:

-

Apoptosis Induction: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).

-

Pathway Suppression: Inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation and survival.[1]

-

Kinase Targeting: Direct interaction with EGFR kinase domains, preventing downstream phosphorylation.

-

Mechanistic Pathway Diagram

Figure 2: Proposed mechanism showing dual inhibition of EGFR/PI3K pathway and Bcl-2 downregulation.

Antimicrobial Activity

Derivatives containing a hydrazide-hydrazone moiety at C3 exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

-

Target: Bacterial DNA Gyrase (Topoisomerase II).

-

Potency: MIC values often range between

, comparable to Ciprofloxacin in resistant strains.

Experimental Protocols

Synthesis of 5-Fluoro-Benzofuran-3-yl Hydrazones

Objective: Synthesize the core scaffold starting from 5-fluoro-salicylaldehyde.

Workflow Diagram:

Figure 3: Synthetic route from salicylaldehyde to bioactive hydrazone derivatives.

Detailed Protocol:

-

Cyclization (Formation of Ester):

-

Mix 5-fluoro-salicylaldehyde (10 mmol) and anhydrous

(30 mmol) in dry acetone. -

Add ethyl bromoacetate (12 mmol) dropwise.

-

Reflux for 6-8 hours.[2] Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Why:

acts as a base to deprotonate the phenol; acetone provides a polar aprotic medium favoring

-

-

Hydrazide Formation:

-

Dissolve the ester intermediate in absolute ethanol.

-

Add hydrazine hydrate (99%, 50 mmol) in excess.

-

Reflux for 10-12 hours. The product usually precipitates upon cooling.

-

Validation: IR spectrum should show doublet

peaks around

-

-

Schiff Base Condensation:

-

React the hydrazide with an equimolar amount of the desired aryl aldehyde in ethanol with catalytic glacial acetic acid (2-3 drops).

-

Reflux for 4-6 hours. Filter the solid, wash with cold ethanol, and recrystallize.[2]

-

Biological Assay: MTT Cytotoxicity Screen

Objective: Quantify cell viability to determine

-

Seeding: Plate cancer cells (e.g., A549) at

cells/well in 96-well plates. Incubate for 24h at -

Treatment: Add test compounds dissolved in DMSO (Final DMSO conc.

). Include:-

Negative Control: DMSO vehicle only.

-

Positive Control: Doxorubicin or 5-Fluorouracil.

-

Concentration Range: Serial dilutions (

to

-

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add

MTT solution ( -

Solubilization: Remove media, add

DMSO to dissolve formazan crystals. -

Measurement: Read Absorbance at

. -

Calculation:

. Plot dose-response curve to calculate

Quantitative Data Summary

The following table summarizes representative potency data for 5-fluoro-benzofuran-3-yl derivatives compared to standard drugs (Data synthesized from recent literature trends [1, 3]).

| Compound Class | Target Cell/Strain | Reference Std. | Relative Potency | |

| 5-F-Benzofuran Hydrazone | A549 (Lung Cancer) | Doxorubicin ( | High (2x) | |

| 5-F-Benzofuran Thiazole | MCF-7 (Breast Cancer) | Osimertinib | Moderate | |

| 5-F-Benzofuran Hydrazide | S. aureus (Gram +) | Ciprofloxacin | Comparable | |

| 5-F-Benzofuran Hydrazide | E. coli (Gram -) | Ampicillin | Superior |

Future Outlook

The 5-fluoro-benzofuran-3-yl scaffold is maturing from a "hit" to a "lead" structure. Future optimization should focus on:

-

Linker Rigidity: Replacing flexible hydrazones with rigid heterocycles (e.g., 1,3,4-oxadiazoles) to improve pharmacokinetic stability in vivo.

-

C7 Functionalization: Exploring the C7 position (neighboring the oxygen) for solubility-enhancing groups to counter the lipophilicity of the fluorine atom.

References

-

El Hassani, I. A., et al. (2026).[3] "Novel hydrazone-derived pyrazole-benzofuran compounds inhibit cancer cell growth by targeting MMPs, caspases, and PI3K/AKT/mTOR signaling pathway."[1][3] Bioorganic Chemistry, 171, 109568.[1][3] Link[1]

-

Ayoub, A., et al. (2024). "Anticancer activity of fluorobenzofuran derivatives."[4] PMC - NCBI. Link

-

Shinde, S. S., et al. (2025).[5][6] "Design, Synthesis, In-Silico Study of Novel Benzofuran Thiazolyl Hydrazones as Anticancer Agents Targeting EGFR Kinase." Indonesian Journal of Chemistry, 25(5), 1540.[6] Link

-

Dawood, K. M. (2013).[4][7] "Benzofuran derivatives: a patent review." Expert Opinion on Therapeutic Patents, 23(9), 1133–1156.[7] Link

Sources

- 1. Novel hydrazone-derived pyrazole-benzofuran compounds inhibit cancer cell growth by targeting MMPs, caspases, and PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. scilit.com [scilit.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted benzofuran - Wikipedia [en.wikipedia.org]

A Researcher's Guide to Procuring and Qualifying 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile for Drug Discovery

Introduction: The Significance of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile in Modern Research

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products.[1][2] Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[2] The specific derivative, 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile (CAS No. 252978-99-7), has emerged as a critical building block in medicinal chemistry. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets, a common strategy in modern drug design. The acetonitrile moiety at the 3-position provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization.

Given its pivotal role in the synthesis of potential drug candidates, the quality and purity of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile are of paramount importance. The presence of impurities can lead to ambiguous biological data, irreproducible results, and potentially toxicological liabilities in downstream applications. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, selection, and rigorous quality control of this vital research chemical.

Identifying and Selecting a Reputable Supplier

The selection of a supplier for a critical reagent like 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile should be a meticulous process, extending beyond a simple price comparison. A reliable supplier is a partner in your research, providing not only the chemical but also the assurance of its quality and consistency.

Key Supplier Evaluation Criteria:

-

Transparency and Documentation: A reputable supplier will readily provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should detail the compound's identity, purity (typically determined by HPLC and/or qNMR), and the analytical methods used for its characterization. They should also provide a Safety Data Sheet (SDS) outlining the potential hazards and handling precautions.

-

Stated Purity and Analytical Methods: Look for suppliers that specify a high purity level (typically ≥95% for research-grade materials) and clearly state the methods used for this determination. The use of orthogonal analytical techniques (e.g., HPLC and NMR) for purity assessment provides a higher level of confidence.

-

Technical Support: The ability to communicate with a technically knowledgeable representative is invaluable. A good supplier should be able to answer questions regarding the compound's stability, solubility, and any observed impurities.

-

Custom Synthesis and Bulk Quantities: For drug discovery campaigns that may require larger quantities of the compound, it is beneficial to partner with a supplier who has in-house synthesis capabilities. This can ensure a consistent supply chain as your project progresses.

Potential Suppliers of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile and Related Compounds:

The following table provides a non-exhaustive list of potential suppliers for 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile (CAS 252978-99-7) or who specialize in fluorinated and benzofuran-based heterocycles. It is imperative to contact these suppliers directly to confirm current availability, purity specifications, and to request a batch-specific CoA.

| Supplier | Specialization | Rationale for Consideration |

| Sigma-Aldrich (Merck) | Broad range of research chemicals and reagents. | Often carries a wide variety of functionalized heterocyclic compounds. |

| Fluorochem | Specialists in fluoro-organic compounds. | Expertise in fluorinated molecules suggests a higher likelihood of stocking or synthesizing the target compound.[3] |

| American Elements | Manufacturer and distributor of advanced materials. | Lists a wide array of benzofuran derivatives and may offer custom synthesis.[4][5] |

| BLD Pharmatech | Supplier of building blocks and intermediates for R&D. | Lists related benzofuran nitrile compounds. |

| ChemicalBook | Chemical search and supplier platform. | Can be used to identify smaller, niche suppliers of specific benzofuran derivatives.[6] |

The Imperative of In-House Quality Control: A Self-Validating System

While a supplier's CoA provides a baseline for quality, it is a critical best practice in drug discovery research to independently verify the identity and purity of all incoming starting materials. This "trust but verify" approach mitigates the risk of costly and time-consuming errors arising from misidentified or impure reagents. The following experimental protocols outline a robust, multi-technique approach to the quality control of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Make Fluorination More Professional - Fluoropharm [fluoropharm.com]

- 4. americanelements.com [americanelements.com]

- 5. americanelements.com [americanelements.com]

- 6. 5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLIC ACID | 81718-76-5 [m.chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile Cyclization

Status: Active Ticket ID: CHE-SUP-5F-BFN Subject: Optimization of Heterocycle Formation from 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Pathway Visualization

Welcome to the technical support center for the functionalization of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile (hereafter referred to as SM-5F ). This scaffold is a privileged intermediate in the synthesis of kinase inhibitors and CNS-active agents (e.g., serotonin modulators).

The 5-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the

Synthetic Decision Matrix

Before proceeding, verify your target heterocycle pathway using the logic flow below.

Figure 1: Synthetic divergence for SM-5F. Path A leads to sulfur-containing rings; Path B utilizes the reactive methylene for nitrogen-containing rings.

Ticket #1: The Gewald Reaction (Thiophene Synthesis)[1][2]

User Issue: "I am attempting a one-pot Gewald reaction with cyclohexanone and elemental sulfur. I am getting low yields (<30%) and a significant amount of black tar that is difficult to purify."

Diagnostic & Troubleshooting

The "black tar" in Gewald reactions is typically polymerized nitrile or decomposition products of the sulfur-amine complexes. The 5-Fluoro group on your benzofuran ring pulls electron density, making the nitrile carbon more electrophilic, but the key issue is usually the sequence of addition .

Q1: Are you using the "One-Pot" or "Two-Step" variation?

Recommendation: Switch to the Two-Step (Version 3) protocol.

-

Why? In the one-pot method, elemental sulfur can react non-selectively with the ketone or the amine base before the Knoevenagel condensation (C-C bond formation) occurs.

-

Protocol Adjustment:

-

Step 1 (Condensation): React SM-5F with the ketone/aldehyde first using a catalytic base (Piperidine/AcOH) to isolate or generate the

-unsaturated nitrile intermediate in situ. -

Step 2 (Sulfurization): Add elemental sulfur and the morpholine/diethylamine base only after the condensation is complete.

-

Q2: Which base are you using?

Recommendation: Use Morpholine instead of Diethylamine or Triethylamine.

-

Technical Insight: Morpholine has an optimal pKa (~8.3) and nucleophilicity for the ring-opening of the

crown. It acts as both a catalyst and a reactant in the initial polysulfide formation. Stronger bases can cause rapid polymerization of the sensitive SM-5F acetonitrile.

Q3: Is your Sulfur dissolving?

Recommendation: Use micronized sulfur or pre-activate.

-

Troubleshooting: If the sulfur remains solid, the reaction is heterogeneous and slow, leading to side reactions.

-

Tip: Pre-mix sulfur with the amine in the solvent (EtOH or DMF) for 15 minutes before adding to the reaction vessel. This generates soluble polysulfide species (red/orange color) that react faster.

Optimized Gewald Protocol for SM-5F

| Parameter | Condition | Note |

| Solvent | Ethanol (Abs) or DMF | DMF is preferred if solubility of SM-5F is poor. |

| Stoichiometry | 1.0 equiv SM-5F : 1.1 equiv Ketone : 1.2 equiv S8 | Slight excess of Sulfur prevents incomplete cyclization. |

| Temperature | 60°C - 80°C | Do not reflux vigorously; exotherms can degrade the benzofuran. |

| Time | 2 - 4 Hours | Monitor by TLC. Disappearance of the "bright" UV nitrile spot. |

Ticket #2: Enaminonitrile Pathway (Pyrazole Synthesis)

User Issue: "I am trying to convert SM-5F to the pyrazole using DMF-DMA followed by hydrazine. The intermediate forms, but cyclization yields are inconsistent, and I see a de-formylated byproduct."

Diagnostic & Troubleshooting

This pathway relies on converting the active methylene (

Q1: Is the intermediate stable?

Observation: The enaminonitrile intermediate (formed from SM-5F + DMF-DMA) is moisture sensitive.

-

Mechanism: The 5-Fluoro group increases the acidity of the system, making the reverse reaction (hydrolysis back to SM-5F ) faster in the presence of water.

-

Solution: Do not perform an aqueous workup on the intermediate. Evaporate the DMF-DMA/Solvent in vacuo and carry the crude residue directly into the cyclization step.

Q2: Which Vilsmeier condition is best?

Recommendation: Use DMF-DMA (N,N-Dimethylformamide dimethyl acetal) over

-

Why?

generates strong acid byproducts. The benzofuran ring is acid-sensitive (furan ring opening can occur under harsh acidic conditions). DMF-DMA provides neutral/basic conditions. -

If you MUST use POCl3: Keep the temperature below 0°C during addition and quench carefully with sodium acetate buffer, not strong hydroxide.

Q3: Regioselectivity with Substituted Hydrazines?

Technical Insight: If you use Methylhydrazine (

-

Prediction: Due to steric hindrance from the benzofuran ring, the major isomer usually places the Methyl group on the nitrogen distal to the benzofuran (1-methyl-3-(benzofuran-3-yl)pyrazole).

-

Validation: You must verify this with NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Troubleshooting Matrix: Enaminonitrile Route

| Symptom | Probable Cause | Corrective Action |

| Starting Material (SM-5F) persists | Enamine hydrolysis due to wet solvent. | Use anhydrous DMF/Toluene. Dry glassware. |

| Low Yield of Pyrazole | Incomplete condensation with hydrazine. | Switch solvent to Glacial Acetic Acid or Ethanol + HCl (cat) for the cyclization step. |

| Ring Cleavage | Acid concentration too high (POCl3 route). | Switch to DMF-DMA (reflux in Toluene). |

Advanced Visualization: Troubleshooting Logic

Use this flow to diagnose low yields in the Gewald reaction specifically for this fluorinated scaffold.

Figure 2: Logic flow for diagnosing failure modes in the sulfur-mediated cyclization of SM-5F.

References

-

Gewald Reaction Optimization

-

Puternova, Z., et al. (2010).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

- Context: Defines the "Version 3" two-step protocol recommended for sensitive nitriles.

-

-

Benzofuran Reactivity & 5-Fluoro Effects

-

Choi, Y., et al. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity. Chemosphere.

- Context: While focused on uracil, this paper details the inductive effects of the 5-Fluoro group on heterocyclic ring stability and halogen

-

-

Pyrazole Synthesis from Benzofurans

-

Suryawanshi, V. S. (2020). Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives. ResearchGate.

- Context: Provides the specific Vilsmeier/Hydrazine cyclization conditions for benzofuran-acetyl derivatives, adaptable to the acetonitrile scaffold.

-

-

General Benzofuran Synthesis Reviews

-

Rauf, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.

- Context: Broad overview of benzofuran stability and functionalization str

-

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-Fluoro- vs. 5-Chloro-Benzofuran-3-acetonitrile for Researchers

In the landscape of medicinal chemistry and drug development, the benzofuran scaffold represents a privileged structure, known for its presence in a multitude of biologically active compounds.[1][2] Strategic modification of this core, particularly through halogenation, has been a fruitful avenue for modulating therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides an in-depth, comparative analysis of two such analogs: 5-fluoro-benzofuran-3-acetonitrile and 5-chloro-benzofuran-3-acetonitrile.

While direct, head-to-head experimental data for these specific compounds is not extensively available in the current literature, this guide will synthesize known structure-activity relationships (SAR) for halogenated benzofurans and related heterocyclic systems to offer a predictive comparison. We will delve into the synthetic pathways, the anticipated impact of the 5-fluoro versus 5-chloro substitution on bioactivity, and provide detailed experimental protocols for researchers to conduct their own comparative studies.

The Strategic Importance of Halogenation at the 5-Position

The introduction of a halogen atom into a bioactive molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The choice between a fluorine and a chlorine atom at the 5-position of the benzofuran ring is a nuanced decision in drug design, driven by their distinct electronic and steric properties.

-

Fluorine: Due to its small size and high electronegativity, fluorine can form strong hydrogen bonds and alter the acidity of nearby protons. It is often used to block metabolic oxidation and can enhance binding affinity to target proteins.[2][4]

-

Chlorine: Being larger and more lipophilic than fluorine, chlorine can provide a greater steric presence and enhance hydrophobic interactions within a binding pocket.[1][5]

The nitrile group at the 3-position is also a key feature, known to participate in hydrogen bonding and other interactions with biological targets, and is a common pharmacophore in various enzyme inhibitors.

Synthesis of 5-Halo-benzofuran-3-acetonitriles

The synthesis of these compounds typically begins with the corresponding halogenated salicylaldehyde. Below are detailed, generalized protocols for the synthesis of both the 5-fluoro and 5-chloro analogs.

Experimental Protocol: Synthesis of 5-Fluoro-benzofuran-3-acetonitrile

This synthesis can be approached as a multi-step process starting from 5-fluorosalicylaldehyde.

Step 1: O-Alkylation of 5-Fluorosalicylaldehyde

-

To a solution of 5-fluorosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product, ethyl 2-(4-fluoro-2-formylphenoxy)acetate, by column chromatography.

Step 2: Intramolecular Cyclization and Decarboxylation

-

The purified product from Step 1 is then subjected to a base-catalyzed intramolecular cyclization. A common method involves heating with a strong base like sodium ethoxide in ethanol.

-

This is often followed by saponification with aqueous NaOH and then acidification to yield 5-fluorobenzofuran-3-carboxylic acid.

-

The carboxylic acid is then converted to the corresponding amide, which can be dehydrated to the nitrile using a dehydrating agent like phosphorus oxychloride or thionyl chloride.

Alternative Step 2 & 3: Direct Conversion to Acetonitrile

A more direct route from the O-alkylated intermediate can be envisioned through a reaction cascade, though this may require more specialized conditions.

start [label="5-Fluorosalicylaldehyde"]; step1 [label="O-Alkylation\n(Ethyl Chloroacetate, K2CO3)"]; intermediate1 [label="Ethyl 2-(4-fluoro-2-formylphenoxy)acetate"]; step2 [label="Cyclization/Decarboxylation\n(Base, Acid workup)"]; intermediate2 [label="5-Fluorobenzofuran-3-carboxylic acid"]; step3 [label="Amidation -> Dehydration"]; end [label="5-Fluoro-benzofuran-3-acetonitrile"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; }

Synthesis of 5-Fluoro-benzofuran-3-acetonitrile.

Experimental Protocol: Synthesis of 5-Chloro-benzofuran-3-acetonitrile

The synthesis of the 5-chloro analog follows a similar pathway, starting from 5-chlorosalicylaldehyde.[6][7]

Step 1: O-Alkylation of 5-Chlorosalicylaldehyde

-

Dissolve 5-chlorosalicylaldehyde (1.0 eq) in acetone or DMF and add potassium carbonate (1.5 eq).[8]

-

Add ethyl chloroacetate (1.2 eq) to the suspension.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, filter the mixture and remove the solvent in vacuo.

-

Purify the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate via column chromatography.

Step 2: Cyclization and Conversion to Acetonitrile

The subsequent steps of cyclization, decarboxylation, and conversion to the nitrile would follow a similar procedure as described for the 5-fluoro analog.

start [label="5-Chlorosalicylaldehyde"]; step1 [label="O-Alkylation\n(Ethyl Chloroacetate, K2CO3)"]; intermediate1 [label="Ethyl 2-(4-chloro-2-formylphenoxy)acetate"]; step2 [label="Base-catalyzed Cyclization"]; intermediate2 [label="Ethyl 5-chlorobenzofuran-3-carboxylate"]; step3 [label="Hydrolysis -> Amidation -> Dehydration"]; end [label="5-Chloro-benzofuran-3-acetonitrile"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; }

Synthesis of 5-Chloro-benzofuran-3-acetonitrile.

Comparative Bioactivity Analysis: A Predictive Outlook

In the absence of direct comparative data, we can extrapolate from the known effects of fluorine and chlorine substitution in similar molecular contexts. The primary areas of expected bioactivity for these compounds are anticancer and antimicrobial effects.

Anticancer Activity

Halogenated benzofurans have consistently demonstrated significant anticancer activities.[1][9] The halogen atom is thought to improve binding affinity through the formation of halogen bonds with nucleophilic sites on target proteins.[1]

-

5-Fluoro-benzofuran-3-acetonitrile: The high electronegativity of fluorine could lead to stronger interactions with electron-deficient pockets in a target protein. Its smaller size compared to chlorine might allow it to access more sterically hindered binding sites. Studies on other fluorinated benzofurans have shown potent anticancer activity. For instance, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative resulted in a 2-fold increase in potency and inhibitory activity.[1]

-

5-Chloro-benzofuran-3-acetonitrile: The greater lipophilicity of the chloro-substituted compound may enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations. The larger size of the chlorine atom could lead to favorable van der Waals interactions within a hydrophobic binding pocket. A series of apoptotic anticancer derivatives were developed from 5-chlorobenzofuran-2-carboxamides, indicating the potential of the 5-chloro-benzofuran scaffold.[1][9]

Predicted Outcome: It is plausible that the 5-fluoro analog may exhibit higher potency due to stronger specific interactions, while the 5-chloro analog might show better overall cell permeability. The ultimate determinant of which compound is more active will depend on the specific topology and electronic environment of the biological target's binding site.

Antimicrobial Activity

Benzofuran derivatives are also known for their broad-spectrum antimicrobial properties.[3][10] Halogenation has been shown to enhance these effects.

-

5-Fluoro-benzofuran-3-acetonitrile: The introduction of fluorine can increase the metabolic stability of the compound, leading to a longer duration of action. Its ability to form strong hydrogen bonds may also be crucial for interacting with microbial enzymes.

-

5-Chloro-benzofuran-3-acetonitrile: The increased lipophilicity conferred by the chlorine atom could facilitate penetration of the bacterial cell wall or fungal cell membrane. Several studies have reported significant antibacterial and antifungal activity for chloro-substituted benzofuran derivatives.[9][11]

Predicted Outcome: Both compounds are expected to exhibit antimicrobial activity. The 5-chloro derivative might have a broader spectrum of activity due to its enhanced lipophilicity, while the 5-fluoro derivative could show higher potency against specific pathogens where strong polar interactions are key for inhibition.

Quantitative Data from Related Compounds

While direct data is lacking for the target compounds, the following table summarizes cytotoxicity data for structurally related halogenated benzofurans to provide context.

| Compound/Derivative Class | Halogen | Position | Bioactivity (IC50) | Target/Cell Line | Reference |

| 2-Benzofuranyl derivative | Fluoro | 4 | 0.43 µM | Not specified | [1] |

| Benzene-sulfonamide-based benzofuran | Chloro | 5 (on a phenylsulfonylamino group) | Not specified | HCT116 | [1] |

| 5-Chlorobenzofuran-2-carboxamides | Chloro | 5 | Potent antiproliferative activity | MCF-10A | [1][9] |

Experimental Protocols for Bioactivity Assessment

To facilitate direct comparison by researchers, the following are standard protocols for assessing anticancer and antimicrobial activity.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 5-fluoro- and 5-chloro-benzofuran-3-acetonitrile compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.

A [label="Seed cells in 96-well plate"]; B [label="Add serial dilutions of compounds"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT solution"]; E [label="Incubate for 4 hours"]; F [label="Solubilize formazan with DMSO"]; G [label="Measure absorbance at 570 nm"]; H [label="Calculate IC50 values"];

A -> B -> C -> D -> E -> F -> G -> H; }

MTT Assay Workflow.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method assesses the ability of a compound to inhibit microbial growth.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.

-

Well Creation: Create uniform wells in the agar using a sterile borer.

-

Compound Application: Add a defined concentration of the 5-fluoro- and 5-chloro-benzofuran-3-acetonitrile compounds (dissolved in a suitable solvent like DMSO) into separate wells.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

Both 5-fluoro- and 5-chloro-benzofuran-3-acetonitrile are promising candidates for further investigation as bioactive agents. Based on established structure-activity relationships, both compounds are predicted to exhibit significant anticancer and antimicrobial properties. The subtle yet important differences between fluorine and chlorine substitution are likely to result in distinct bioactivity profiles. The 5-fluoro analog may offer higher potency through specific polar interactions, while the 5-chloro analog could demonstrate broader efficacy due to enhanced lipophilicity and cell permeability.

This guide provides the foundational knowledge and experimental framework for researchers to undertake a direct, data-driven comparison of these two compelling molecules. Such studies are crucial for elucidating the precise impact of halogen substitution in this chemical series and for the rational design of next-generation benzofuran-based therapeutics.

References

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Krawiecka, M., et al. (2019). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. European Journal of Medicinal Chemistry, 167, 34-43. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35565325. [Link]

-

Hiremathad, A., et al. (2016). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. Medicinal Chemistry Research, 25(8), 1642-1653. [Link]

-

Wang, Y. N., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6296. [Link]

-

Patel, K. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 183-189. [Link]

-

Madhu, R., & Karvekar, M. D. (2010). EVALUTION AND SYNTHESIS OF 5-CHLORO BENZOFURAN DERIVATIVES FOR ANTIBACTERIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 103-106. [Link]

-

Guillon, J., et al. (1989). Synthesis and Structure-Activity Relationships of a Novel Class of 5-lipoxygenase Inhibitors. 2-(Phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans: The Development of L-656,224. Journal of Medicinal Chemistry, 32(6), 1190-1197. [Link]

-

Li, Y., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]

-

Drug Design.org. Structure Activity Relationships. [Link]

-

Goliszewska, E., et al. (2025). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. International Journal of Molecular Sciences, 26(13), 7123. [Link]

-

Li, W., et al. (2015). Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. Chemical Biology & Drug Design, 86(6), 1339-1350. [Link]

-

ResearchGate. Structure activity relationship of the synthesized compounds. [Link]

-

Yadav, M., et al. (2025). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

-

Miao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link]

-

American Elements. 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile. [Link]

-

Miao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Puspaningtyas, A. R., et al. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, 9(1), 113-121. [Link]

-

Madhu, R., & Karvekar, M. D. (2010). EVALUTION AND SYNTHESIS OF 5-CHLORO BENZOFURAN DERIVATIVES FOR ANTIBACTERIAL ACTIVITY. ResearchGate. [Link]

-

Ayoub, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20131. [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 28(3), 1290. [Link]

-

Krawiecka, M., et al. (2011). Benzofuran derivatives with antifungal activity. ResearchGate. [Link]

-

Romagnoli, R., et al. (2013). Design, synthesis, and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 56(14), 5857-5868. [Link]

-

Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. [Link]

-

Micale, N., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3585. [Link]

-

Finiuk, N. S., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6268. [Link]

-

Khan, S., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

-

Pineda, A. G., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8230. [Link]

-

Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(20), 7029. [Link]

-

Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mattioli1885journals.com [mattioli1885journals.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

13C NMR chemical shifts of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

An In-Depth Technical Guide to the Predicted ¹³C NMR Spectrum of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide presents a comprehensive, in-depth analysis of the predicted ¹³C NMR spectrum of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental data for this specific molecule, this document serves as a robust comparative guide. By leveraging established principles of substituent chemical shift (SCS) effects and analyzing empirical data from structurally analogous compounds, we provide a reliable theoretical spectrum. This guide explains the causality behind the predicted chemical shifts and carbon-fluorine coupling constants, offering researchers a valuable reference for compound identification, characterization, and quality control.

Molecular Structure and Carbon Numbering

To facilitate a clear and systematic analysis, the carbon atoms of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile are numbered as illustrated in the diagram below. This numbering convention will be used consistently throughout the guide for spectral assignments.

Caption: Recommended workflow for ¹³C NMR spectral acquisition.

Causality Behind Experimental Choices:

-

Solvent (CDCl₃): Chloroform-d is a common, relatively non-polar solvent that provides good solubility for many organic compounds and has a well-defined solvent peak at ~77.16 ppm.

-

Number of Scans (NS): The ¹³C isotope has a low natural abundance (~1.1%). A high number of scans is essential to average the signal and overcome the low signal-to-noise (S/N) ratio. [1]* Relaxation Delay (D1): A 2-second delay allows most carbon nuclei, especially non-protonated (quaternary) ones, to relax back to their equilibrium state before the next pulse. This ensures more accurate peak integration, although for quantitative analysis, a much longer delay (5x T₁) is required.

-

Proton Decoupling: This technique irradiates protons, which collapses the C-H coupling and simplifies the spectrum to single peaks for each unique carbon (unless coupled to other nuclei like fluorine). It also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

Conclusion

This guide provides a robust, scientifically grounded prediction of the ¹³C NMR spectrum for 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile. By systematically applying the principles of substituent effects and comparing with known spectral data of related structures, we have assigned chemical shifts and multiplicities for all ten carbon atoms. The analysis of C-F coupling constants is particularly critical for the correct assignment of the fluorinated aromatic ring. The provided data and experimental protocol offer a comprehensive resource for researchers working with this compound, enabling confident structural verification and facilitating further drug development and materials science research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88939, 3-Methylbenzofuran. Retrieved from [Link].

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NP-MRD (n.d.). ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0328495). Retrieved from [Link].

- Abraham, R. J., et al. (1971). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society B: Physical Organic, 446-451.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6342, Acetonitrile. Retrieved from [Link].

-

NMRS.io (n.d.). ¹³C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved from [Link].

-

ResearchGate (n.d.). H and ¹³C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved from [Link].

-

ResearchGate (n.d.). ¹H- and ¹³C-NMR shifts (ppm) of acetonitrile and its complexes with... Retrieved from [Link].

-

ResearchGate (n.d.). Calculated and experimental ¹³C NMR chemical shifts. Retrieved from [Link].

- Gong, J., et al. (2019). Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry.

-

MDPI (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link].

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

ChemAxon (n.d.). NMR Prediction. Retrieved from [Link].

-

ACD/Labs (n.d.). NMR Prediction. Retrieved from [Link].

-

SpectraBase (n.d.). 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran - Optional[¹³C NMR]. Retrieved from [Link].

-

NMRDB.org (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link].

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link].

-

Wishart DS (n.d.). CASPRE - ¹³C NMR Predictor. Retrieved from [Link].

-

Mercier, P., et al. (2011). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PMC. Retrieved from [Link].

-

Ang, X. W., et al. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. Retrieved from [Link].

-

ResearchGate (n.d.). 5(6)-Fluoro-6(5)-R-benzofuroxans: Synthesis and NMR ¹H, ¹³C and ¹⁹F Studies. Retrieved from [Link].

-

LibreTexts Chemistry (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

Oregon State University (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link].

- PDF document (n.d.). 13-C NMR Chemical Shift Table.pdf.

-

ResearchGate (n.d.). ¹H and ¹³C NMR spectral assignments of the benzodifuran core. Retrieved from [Link].

-

Scribd (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link].

-

ResearchGate (n.d.). Coupling of Protons with Fluorine Page. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Fluorobenzofuran-3-acetonitrile

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a robust tool for elucidating molecular structures through the analysis of characteristic fragmentation patterns. This guide provides an in-depth analysis of the predicted EI fragmentation pattern of 5-fluorobenzofuran-3-acetonitrile, a compound of interest due to its fluorinated benzofuran scaffold, a common motif in pharmacologically active molecules.

Given the absence of a published reference spectrum for this specific molecule, this guide adopts a predictive and comparative approach. We will first deduce the likely fragmentation pathways based on fundamental principles of mass spectrometry and the known behavior of its constituent chemical groups. Subsequently, we will compare this predicted pattern to the fragmentation of related, structurally simpler compounds to understand the specific influence of each molecular component. Finally, a rigorous, self-validating experimental protocol for acquiring a reference spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is presented.

Predicted Fragmentation Pathway of 5-Fluorobenzofuran-3-acetonitrile

The structure of 5-fluorobenzofuran-3-acetonitrile (C₁₀H₆FNO, Exact Mass: 175.0433) contains three key features that will govern its fragmentation under 70 eV electron ionization: the stable aromatic benzofuran core, the labile acetonitrile sidechain, and the strongly electron-withdrawing fluorine substituent.

Aromatic systems are known to produce prominent molecular ion peaks due to their stability.[1][2] The primary fragmentation events are anticipated to involve the more fragile parts of the molecule, namely the acetonitrile sidechain.

Key Predicted Fragmentation Steps:

-

Molecular Ion (M⁺•) Formation: The initial event is the removal of an electron to form the molecular ion radical cation at m/z 175 . Due to the stability of the benzofuran ring system, this peak is expected to be clearly observable.

-

α-Cleavage (Loss of •CH₂CN): The most facile fragmentation is often the cleavage of the bond alpha to the ring system. This would result in the loss of the •CH₂CN radical (40 Da), leading to the formation of a stable 5-fluorobenzofuran-3-yl cation at m/z 135 .

-

Loss of HCN: A characteristic fragmentation for many nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[3] This rearrangement would produce a fragment ion at m/z 148 .

-

Loss of Fluorine: The C-F bond is strong, but fragmentation involving the loss of a fluorine radical (•F, 19 Da) or neutral hydrogen fluoride (HF, 20 Da) is possible in fluorinated aromatic compounds.[1] This would lead to peaks at m/z 156 or m/z 155 , respectively.

-

Benzofuran Ring Cleavage: The stable benzofuran ring itself can fragment, typically through the loss of carbon monoxide (CO, 28 Da). This often occurs after an initial fragmentation, such as the loss of the sidechain. For example, the m/z 135 ion could lose CO to produce a fragment at m/z 107 .

The predicted fragmentation pathway is visualized below.

Caption: Predicted EI fragmentation pathway for 5-fluorobenzofuran-3-acetonitrile.

Comparative Analysis: Isolating Structural Influences

To substantiate our predictions, we can compare the expected fragmentation of our target molecule with known patterns from its structural components.

| Compound | Key Structural Difference | Expected Impact on Fragmentation |

| Benzofuran | Lacks both fluorine and acetonitrile groups. | Establishes the baseline fragmentation of the core ring system, primarily characterized by the loss of CO and H•. |

| Aromatic Nitriles (e.g., Benzyl Cyanide) | Lacks the benzofuran ring and fluorine. | Demonstrates the characteristic loss of HCN and the formation of tropylium-like ions, highlighting the role of the nitrile group.[3][4] |

| Fluorinated Aromatics (e.g., Fluorobenzene) | Lacks the furan ring and acetonitrile group. | Shows fragmentation patterns involving the loss of •F and HF, and the formation of fluorinated cations.[1][5] The C-F bond's strength often makes the molecular ion more abundant compared to chloro- or bromo-analogs. |

This comparative logic allows us to attribute specific fragments to different parts of the 5-fluorobenzofuran-3-acetonitrile structure. The presence of the m/z 135 peak would strongly suggest the benzofuran core with an attached fluorine, while a significant m/z 148 peak would be indicative of the nitrile functionality.

Experimental Protocol for GC-MS Analysis

This protocol is designed to provide a robust, self-validating method for acquiring the electron ionization mass spectrum of 5-fluorobenzofuran-3-acetonitrile.

Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 5-fluorobenzofuran-3-acetonitrile in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

-

Quality Control (QC): Use a well-characterized compound with a similar volatility and polarity (e.g., fluorene-d10) as an internal standard to verify instrument performance.[6]

GC-MS Instrumentation and Parameters

The use of a standard capillary GC column coupled to a mass spectrometer with an electron ionization source is recommended.[7][8]

-

Gas Chromatograph (GC) Parameters:

-

Injection Port: 280 °C, Splitless mode (to maximize sensitivity).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[8]

-

Column: A standard, non-polar capillary column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms or equivalent is suitable for this type of aromatic molecule.[8]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. (Rationale: This program ensures the compound is fully volatilized and elutes as a sharp peak without thermal degradation.)

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[8] (Rationale: This is the standard energy used for creating library-searchable spectra, ensuring consistency and comparability.)

-

Source Temperature: 230 °C.[8]

-

Quadrupole Temperature: 150 °C.[8]

-

Scan Range: m/z 40-400. (Rationale: This range comfortably covers the molecular ion and all predicted fragments.)

-

Solvent Delay: 3-5 minutes (adjust based on solvent elution time).

-

Data Analysis and Validation

-

Identify the Peak: Locate the chromatographic peak corresponding to 5-fluorobenzofuran-3-acetonitrile in the Total Ion Chromatogram (TIC).

-

Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the identified peak.

-

Confirm the Molecular Ion: Verify the presence of the M⁺• peak at m/z 175. The presence of this peak confirms the molecular weight.

-

Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted ions (m/z 156, 148, 135, 107, etc.). The relative abundances of these fragments provide the "fingerprint" of the molecule.

-

Library Search (Optional): Perform a search against a commercial mass spectral library (e.g., NIST). While a direct hit is unlikely for a novel compound, the search may identify related structures (e.g., other benzofuran derivatives) that can provide additional confidence in the interpretation.

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for GC-MS analysis.

By combining a predictive approach based on chemical principles with a rigorous, well-defined experimental protocol, researchers can confidently determine and interpret the mass spectrometry fragmentation pattern of novel compounds like 5-fluorobenzofuran-3-acetonitrile, ensuring data integrity and advancing drug discovery efforts.

References

-

Gu, Y., Jaber, Z. & Taha, M.O. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816 (2017). Available from: [Link]

-

Smith, R. M. Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons (2004). Available from: [Link]

-

Pop, A., et al. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20 (2007). Available from: [Link]

-

Wu, Z.-J., et al. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 45(5), 529-537 (2010). Available from: [Link]

-

Zieliński, P., et al. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 54(12), 1018-1029 (2019). Available from: [Link]

-